molecular formula C31H20BrN B6590970 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] CAS No. 1241891-64-4

2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]

Cat. No. B6590970
CAS RN: 1241891-64-4
M. Wt: 486.4 g/mol
InChI Key: KFRPZFMLHKXSKI-UHFFFAOYSA-N
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Description

2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF) Emitters

This compound has been used as a donor-spiro-acceptor (D-A) emitter in the creation of high-efficiency, yellowish-green third-generation thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) . The CN-modulation of the fluorene was adopted for the modification of the singlet state with minor modifications of the triplet state .

OLED Efficiency Improvement

The compound has been used to improve the efficiency of OLEDs. The electron-withdrawing –CN substituent on the C4 site of the fluorene results in a sufficiently small singlet–triplet energy gap (Δ EST) and obvious TADF characteristics of SAF-3CN in the doped films . This has led to an external quantum efficiency (EQE) of 19.4% and small roll-off .

Green TADF Emitters

The compound has been used in the development of green TADF emitters. The EQE of the green TADF OLEDs is already over 30% with the help of the new molecular design fully harvesting triplet excitons of the TADF emitters for light emission through the up-conversion process .

Deep Blue Fluorescence Emitters

The compound has been used to create efficient deep blue fluorescence emitters for highly efficient and stable non-doped OLEDs . This is achieved through the hybridization of the LE and CT states into a new state, relieving largely red-shifted emission from a strong CT state .

Photoluminescence

The compound has been used in the synthesis and evaluation of photophysical properties of two 10-phenyl-10 H -spiro [acridine-9,9′-fluorene]-based o -carboranyl compounds . These compounds were produced by introducing o -carboranes to the para - or ortho -positions of each fluorene moiety .

properties

IUPAC Name

2'-bromo-10-phenylspiro[acridine-9,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20BrN/c32-21-18-19-24-23-12-4-5-13-25(23)31(28(24)20-21)26-14-6-8-16-29(26)33(22-10-2-1-3-11-22)30-17-9-7-15-27(30)31/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRPZFMLHKXSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C6=C4C=C(C=C6)Br)C7=CC=CC=C72
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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